Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)-
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Overview
Description
Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- is a chemical compound with the molecular formula C8H11NOS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- typically involves the reaction of 2-bromo-1-(3-amino-4,5-dimethyl-2-thienyl) ethanone with thiourea or substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Specific pathways and targets may vary depending on the application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-thienyl)-: Similar structure but lacks the amino and methyl groups.
Ethanone, 1-(2-thienyl)-: Similar structure with the thienyl ring in a different position.
Thiazole derivatives: A broad class of compounds with varying substitutions on the thiazole ring.
Uniqueness
Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group enhances its potential for hydrogen bonding, while the methyl groups increase its hydrophobicity, affecting its interaction with biological targets.
Properties
CAS No. |
87676-06-0 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(3-amino-4,5-dimethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-4-6(3)11-8(5(2)10)7(4)9/h9H2,1-3H3 |
InChI Key |
IJEFQXHTHWVGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)C)C |
Origin of Product |
United States |
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